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Compound of Interest

Compound Name: 2-Bromo-4-fluorocinnamic acid

CAS No.: 1878132-37-6; 289038-17-1

Cat. No.: B2973421

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorocinnamic
Acid

Foreword
In the landscape of modern drug discovery and materials science, the precise characterization

of molecular building blocks is not merely a preliminary step but a foundational pillar for

successful research and development. Substituted cinnamic acids are a class of compounds

that command significant attention due to their versatile reactivity and prevalence in biologically

active molecules. This guide is dedicated to a comprehensive examination of 2-Bromo-4-
fluorocinnamic acid, a halogenated derivative with significant potential as a synthetic

intermediate.

As a Senior Application Scientist, my objective extends beyond the simple tabulation of data.

This document is designed to provide a deep, mechanistic understanding of why we measure

these properties and how the choice of experimental protocol ensures the integrity and

reliability of the data. We will explore not just the "what," but the "how" and "why," offering a
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field-proven perspective for researchers, scientists, and drug development professionals who

rely on such foundational knowledge to drive their innovations forward.

Molecular Identity and Structural Framework
The identity and purity of a compound are the bedrock upon which all subsequent experimental

data are built. For 2-Bromo-4-fluorocinnamic acid, its unique arrangement of a carboxylic

acid, an alkene, and a di-substituted phenyl ring dictates its chemical behavior and potential

applications.

Table 1: Chemical Identifiers and Core Molecular Properties

Identifier Value Source

IUPAC Name
(2E)-3-(2-bromo-4-

fluorophenyl)-2-propenoic acid

CAS Number 289038-17-1 [1]

Molecular Formula C₉H₆BrFO₂ [1]

Molecular Weight 245.05 g/mol

Canonical SMILES
C1=CC(=C(C=C1F)Br)C=CC(=

O)O
N/A

InChI Key
KCEJGSKYYLDTNE-

DUXPYHPUSA-N

Structural Verification by Spectroscopic Methods
Before any physicochemical properties are measured, the chemical structure must be

unequivocally confirmed. A multi-spectroscopic approach provides a self-validating system,

where data from each technique corroborates the others, ensuring the identity and purity of the

material.

NMR is the gold standard for structural elucidation of organic molecules in solution. It provides

detailed information about the carbon-hydrogen framework and the chemical environment of

each nucleus.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2973421/docs?utm_src=pdf-body#physicochemical-properties-of-2-bromo-4-fluorocinnamic-acid
https://synquestlabs.com/ProductV2/ProductDetail/26858
https://synquestlabs.com/ProductV2/ProductDetail/26858
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2973421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Insight: The choice of a deuterated solvent is critical. For a carboxylic acid like this,

Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice over Chloroform-d (CDCl₃). The

acidic proton of the carboxyl group is readily exchanged with deuterium in the presence of

trace D₂O in CDCl₃, often leading to its signal broadening or disappearing entirely. In DMSO-

d₆, this exchange is much slower, allowing for the clear observation of the carboxylic acid

proton, typically as a broad singlet at a very downfield chemical shift (>12 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-fluorocinnamic acid and

dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrumental Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

optimal signal dispersion and resolution. The instrument must be properly tuned and

shimmed on the sample to achieve a symmetrical peak shape for the solvent residual peak.

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation

delay (D1) of at least 2 seconds to allow for full proton relaxation, and a pulse angle of 30-45

degrees.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans

(e.g., 1024 or more) and a longer experimental time are required.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

window function, followed by Fourier transformation, phase correction, and baseline

correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C

spectrum to the DMSO septet at 39.52 ppm.

Expected ¹H NMR Spectral Features: The spectrum will be complex. We anticipate

observing two vinylic protons (C=CH-CH=C) as doublets between 6.5 and 8.0 ppm. The

large coupling constant (J > 15 Hz) between them would confirm the trans (E)

stereochemistry of the double bond. The three aromatic protons will appear as complex

multiplets further downfield, with their splitting patterns influenced by both proton-proton and
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proton-fluorine couplings. The carboxylic acid proton will be a broad singlet, typically above

12 ppm.

Expected ¹³C NMR Spectral Features: Nine distinct carbon signals are expected. The

carbonyl carbon of the carboxylic acid will be the most downfield signal (around 167 ppm).[2]

The carbons of the phenyl ring will show splitting due to coupling with the fluorine atom (C-F

coupling), which is a key diagnostic feature.

IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

Sample Application: Place a small amount of the solid 2-Bromo-4-fluorocinnamic acid
powder onto the crystal.

Data Acquisition: Use the instrument's anvil to apply firm, consistent pressure, ensuring good

contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹

to obtain a high-quality spectrum.

Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the

molecule's functional groups.

Expected IR Absorption Bands:

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the

hydrogen-bonded carboxylic acid.

C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹, indicative of the conjugated

carboxylic acid carbonyl.

C=C Stretch: Peaks in the ~1620-1640 cm⁻¹ region for the alkene and aromatic C=C

bonds.

C-F Stretch: A strong, characteristic absorption in the ~1200-1250 cm⁻¹ region.
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C-Br Stretch: A weaker absorption in the fingerprint region, typically ~500-600 cm⁻¹.

Core Physicochemical Properties and Their
Implications
The physicochemical properties of a drug candidate or intermediate directly influence its

behavior in both synthetic and biological environments. They are critical predictors of solubility,

membrane permeability, and formulation characteristics.

Table 2: Summary of Key Physicochemical Properties

Property Value
Significance in Drug
Development

Melting Point

Not experimentally determined

for this isomer. (Isomer 4-

Bromo-2-fluorocinnamic acid:

213-223 °C)[3][4][5]

Indicator of purity, crystal

lattice energy, and stability.

Aqueous Solubility Predicted to be low.
Affects dissolution rate and

bioavailability.[6]

Acidity (pKa)
Estimated ~4.2-4.5 (based on

similar structures)[7][8]

Determines the ionization state

at physiological pH, impacting

solubility and cell permeability.

[6]

Melting Point: A Measure of Purity and Stability
The melting point is the temperature at which a solid transitions to a liquid. For a pure

crystalline compound, this occurs over a narrow range. A broad melting range is a strong

indicator of impurities.

Experimental Protocol: Capillary Melting Point Determination

Sample Preparation: Ensure the sample is completely dry. Finely crush the crystalline solid

into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down

to a height of 2-3 mm.

Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.

Heating and Observation: Heat rapidly to about 15-20 °C below the expected melting point.

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Recording: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the last solid particle melts (clear point). This range is the melting point.

Solubility: The Gateway to Bioavailability
Solubility, particularly aqueous solubility, is a critical property. A compound must have sufficient

solubility to dissolve in physiological fluids to be absorbed and exert a biological effect.

Expert Insight: A tiered approach to solubility testing is most efficient. Start with a qualitative

assessment in key solvents to understand the general profile before moving to more resource-

intensive quantitative methods like shake-flask or potentiometric titration.

Experimental Protocol: Qualitative Solubility Assessment

Solvent Selection: Prepare vials containing 1 mL of various solvents relevant to drug

development, such as water, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol, and DMSO.

Sample Addition: Add approximately 1 mg of 2-Bromo-4-fluorocinnamic acid to each vial.

Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set

period (e.g., 1-4 hours) using a vortexer or shaker.

Visual Inspection: Visually inspect each vial for the presence of undissolved solid. Classify as

"soluble," "sparingly soluble," or "insoluble." For insoluble results, the density relative to the

solvent can be noted (does it sink or float?).[9]

Acidity Constant (pKa): Dictating Ionization State
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The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an acidic

compound like 2-Bromo-4-fluorocinnamic acid, the pKa of the carboxyl group is paramount.

At a pH below its pKa, the neutral, more lipophilic form will dominate, whereas at a pH above

its pKa, the ionized, more water-soluble carboxylate form will prevail. This balance is

fundamental to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a

drug.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Solution Preparation: Prepare an aqueous solution of the compound at a known

concentration (e.g., 0.01 M). A co-solvent like methanol may be required if aqueous solubility

is too low, and the results can be extrapolated back to 100% aqueous conditions.

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the

sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and

use a magnetic stirrer for gentle agitation.

Titration: Using a calibrated micro-burette, add small, precise aliquots of a standardized

strong base titrant (e.g., 0.1 M KOH). Record the pH after each addition, allowing the reading

to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the first derivative of the titration curve, corresponding to the pH at the half-equivalence

point.

Integrated Characterization Workflow
The process of characterizing a chemical entity is a logical, multi-step workflow. It begins with

synthesis and purification, followed by definitive structural confirmation, and culminates in the

determination of its key physicochemical properties. This ensures that all subsequent biological

or chemical studies are performed on a well-defined and pure substance.

Caption: A logical workflow for the synthesis and characterization of a chemical intermediate.

Conclusion
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A thorough understanding of the physicochemical properties of 2-Bromo-4-fluorocinnamic
acid is indispensable for its effective use as a synthetic intermediate. The properties of melting

point, solubility, and pKa, when determined by robust and validated protocols, provide the

essential data needed to guide reaction optimization, purification strategies, and, in a broader

context, the design of new chemical entities with desirable drug-like properties. This guide has

outlined not only the key properties but also the rigorous experimental frameworks required to

measure them, providing a solid foundation for any researcher working with this versatile

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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